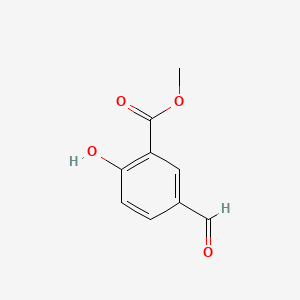







|
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([OH:12])=[CH:5][CH:4]=1)=[O:2].S(Cl)(Cl)=O.[CH3:17]O>>[CH:1]([C:3]1[CH:11]=[C:7]([C:8]([O:10][CH3:17])=[O:9])[C:6]([OH:12])=[CH:5][CH:4]=1)=[O:2]
|


|
Name
|
|
|
Quantity
|
54.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC=C(C(C(=O)O)=C1)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After the mixture was refluxed
|
|
Type
|
TEMPERATURE
|
|
Details
|
under heating for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvents were distilled off
|
|
Type
|
ADDITION
|
|
Details
|
600 mL of ethyl acetate and an aqueous sodium chloride solution were added to the mixture
|
|
Type
|
EXTRACTION
|
|
Details
|
to extract the organic phase, which
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was then dried over sodium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
by distilling off the solvents
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=CC=C(C(C(=O)OC)=C1)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 58.7 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |